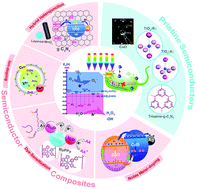Progress on photocatalytic semiconductor hybrids for bacterial inactivation
Materials Horizons Pub Date: 2021-09-13 DOI: 10.1039/D1MH00773D
Abstract
Due to its use of green and renewable energy and negligible bacterial resistance, photocatalytic bacterial inactivation is to be considered a promising sterilization process. Herein, we explore the relevant mechanisms of the photoinduced process on the active sites of semiconductors with an emphasis on the active sites of semiconductors, the photoexcited electron transfer, ROS-induced toxicity and interactions between semiconductors and bacteria. Pristine semiconductors such as metal oxides (TiO2 and ZnO) have been widely reported; however, they suffer some drawbacks such as narrow optical response and high photogenerated carrier recombination. Herein, some typical modification strategies will be discussed including noble metal doping, ion doping, hybrid heterojunctions and dye sensitization. Besides, the biosafety and biocompatibility issues of semiconductor materials are also considered for the evaluation of their potential for further biomedical applications. Furthermore, 2D materials have become promising candidates in recent years due to their wide optical response to NIR light, superior antibacterial activity and favorable biocompatibility. Besides, the current research limitations and challenges are illustrated to introduce the appealing directions and design considerations for the future development of photocatalytic semiconductors for antibacterial applications.


Recommended Literature
- [1] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [2] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [3] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [4] Graphene-coated polymer foams as tuneable impact sensors†
- [5] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [6] Contents list
- [7] The hydration structure of the Ni2+ ion intercalated in montmorillonite clay: a neutron diffraction with isotopic substitution study
- [8] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [9] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [10] Joint Pharmaceutical Analysis Group

Journal Name:Materials Horizons
Research Products
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 185056-83-1
-
CAS no.: 14651-42-4
-
CAS no.: 13194-69-9









